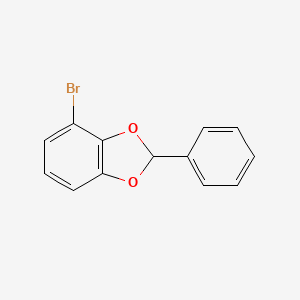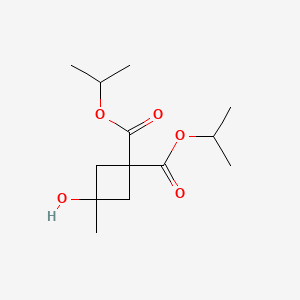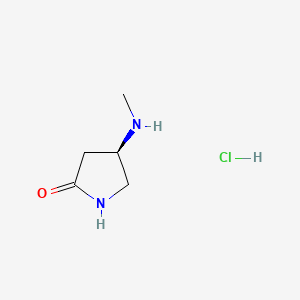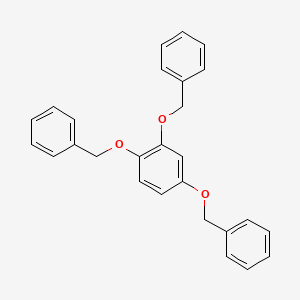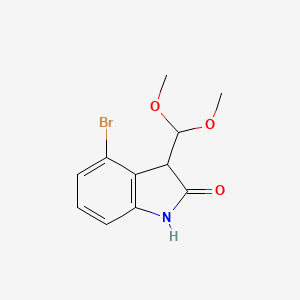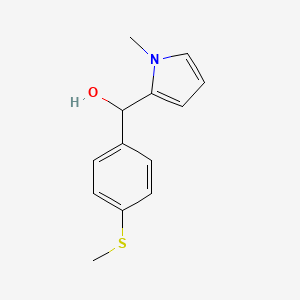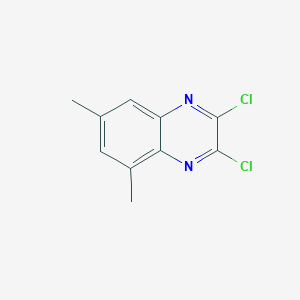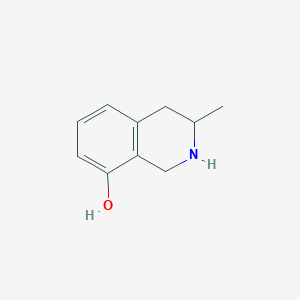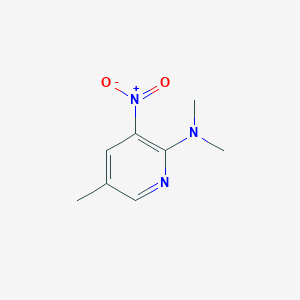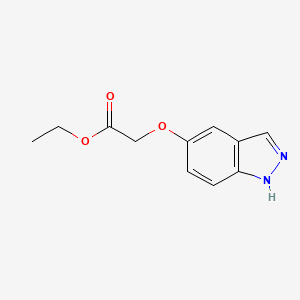![molecular formula C34H66FeP2 B13913566 carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound known for its unique structure and properties. It is primarily used in catalysis and organometallic chemistry due to its ability to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) involves multiple steps, including the preparation of the cyclopentene and dicyclohexylphosphanylcyclopentyl intermediates. These intermediates are then reacted with iron(2+) under specific conditions to form the final compound. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while reduction reactions may produce iron(0) species.
Applications De Recherche Scientifique
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in industrial processes that require efficient catalysis.
Mécanisme D'action
The mechanism of action of carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) involves its ability to facilitate electron transfer and stabilize transition states in chemical reactions. The molecular targets and pathways involved include interactions with various substrates and intermediates, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(3+)
Uniqueness
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is unique due to its specific combination of ligands and iron(2+) center, which provides distinct catalytic properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C34H66FeP2 |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H52P2.C5H8.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h21-25H,8-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
Clé InChI |
XUMLZUSUOQJFCJ-LXHVPJHHSA-N |
SMILES isomérique |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
SMILES canonique |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
